6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H8F2N2O3 |
|---|---|
Molecular Weight |
242.18 g/mol |
IUPAC Name |
6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O3/c11-9(12)5-17-6-1-2-8-7(10(15)16)3-13-14(8)4-6/h1-4,9H,5H2,(H,15,16) |
InChI Key |
BPPCKVUZZNRHED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1OCC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position where the 2,2-difluoroethoxy group is located.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities and protein-ligand interactions.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyridine Scaffold
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Key Observations :
- Fluorine Impact: The 2,2-difluoroethoxy group in the target compound likely enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs like the hydroxymethyl derivative .
- Core Heterocycle : Replacing pyridine with pyrimidine (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, MW 179.14 g/mol) increases nitrogen content, altering coordination properties in metal complexes .
- Biological Activity : Carboxylic acid derivatives are frequently used as kinase inhibitors (e.g., EphB3, VEGFR2) , while esters (e.g., ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate) serve as intermediates for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
